Enhanced Lipophilicity (ΔXLogP3 = +1.3) vs. Unsubstituted 4-Chloroquinazoline
4-Chloro-7,8-dimethylquinazoline exhibits a computed XLogP3 of 3.2, whereas unsubstituted 4-chloroquinazoline registers an XLogP3 of 1.9, yielding a lipophilicity increase of 1.3 log units [1][2]. Both compounds share a TPSA of 25.8 Ų, indicating that the lipophilicity gain arises specifically from the 7,8-dimethyl substitution without altering polar surface area [1][2]. This difference is calculated by the XLogP3 3.0 algorithm as reported in PubChem.
| Evidence Dimension | Computed lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 3.2 [1] |
| Comparator Or Baseline | 4-Chloroquinazoline (CAS 5190-68-1): XLogP3 = 1.9 [2] |
| Quantified Difference | ΔXLogP3 = +1.3 log units |
| Conditions | Computed by XLogP3 3.0 algorithm, PubChem release 2019.06.18 [1][2] |
Why This Matters
Higher lipophilicity for the 7,8-dimethyl compound translates to potentially greater passive membrane permeability and distinctive metabolic stability profiles in downstream biologically active derivatives, which is critical for kinase inhibitor lead optimization where LogP tuning is essential.
- [1] PubChem Compound Summary for CID 84819853, 4-Chloro-7,8-dimethylquinazoline. National Center for Biotechnology Information (2024). View Source
- [2] PubChem Compound Summary for CID 78864, 4-Chloroquinazoline. National Center for Biotechnology Information (2024). View Source
